molecular formula C11H12N2O B6580124 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 1207048-34-7

6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No. B6580124
CAS RN: 1207048-34-7
M. Wt: 188.23 g/mol
InChI Key: JEAUIBSPZKQDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (6-ATA) is an organic compound with a unique structure. It is a derivative of a bicyclic azatricycloalkane, and is a synthetic compound used in a variety of scientific applications. It is a versatile compound that has been studied for its potential use in drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has been studied for its potential use in a variety of scientific applications. It has been used as a starting material in the synthesis of a variety of heterocycles, as well as in the preparation of novel drug-like molecules. It has also been studied for its potential use in the synthesis of a variety of polymers, including polyurethanes and polyesters. In addition, this compound has been used in the synthesis of a variety of peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of certain drugs. Specifically, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs such as codeine and oxycodone. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of certain hormones, such as estrogen and progesterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, it is believed that the compound may have a variety of effects on the body. In particular, this compound has been found to inhibit the activity of enzymes involved in the metabolism of certain drugs and hormones. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of certain amino acids, such as tryptophan and tyrosine.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one in laboratory experiments include its high yield and efficiency, as well as its versatility in the synthesis of a variety of compounds. In addition, this compound is relatively easy to handle and is relatively stable under a variety of conditions. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is sensitive to light and air, and can decompose under certain conditions. In addition, this compound is relatively expensive, and its use may be cost-prohibitive in some cases.

Future Directions

The future directions for 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one are numerous and varied. For example, further research is needed to better understand the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential use of this compound in the synthesis of a variety of compounds, including polymers and peptides. Finally, further research is needed to explore the potential use of this compound in drug discovery and development.

Synthesis Methods

The synthesis of 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a multi-step process that involves the use of several organic reagents. The first step is the formation of an acyclic precursor, which is then cyclized to form the cycloalkane derivative. This is followed by a series of steps involving the formation of a hydrazone, the addition of a nucleophile, and the final deprotection of the ring. The overall reaction is highly efficient and yields a high amount of the desired product.

properties

IUPAC Name

6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAUIBSPZKQDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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